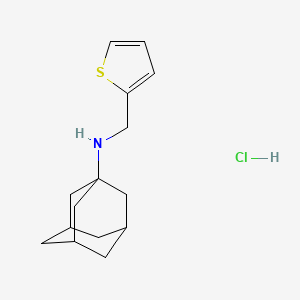

N-(thien-2-ylmethyl)adamantan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(thien-2-ylmethyl)adamantan-1-amine hydrochloride” is a chemical compound with the molecular formula C15H22ClNS . It is used in proteomics research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21NS.ClH/c1-2-14 (17-3-1)10-16-15-7-11-4-12 (8-15)6-13 (5-11)9-15;/h1-3,11-13,16H,4-10H2;1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “N-(thien-2-ylmethyl)adamantan-1-amine hydrochloride” are not detailed in the available resources, the Chan–Lam reaction is a commonly used method for the N-arylation of adamantane-containing amines .Physical And Chemical Properties Analysis

The molecular weight of “N-(thien-2-ylmethyl)adamantan-1-amine hydrochloride” is 283.86 . The melting point is reported to be between 190-191°C .Aplicaciones Científicas De Investigación

Proteomics Research

Adamantane derivatives are often used in proteomics research due to their ability to interact with various proteins. They can serve as building blocks for designing probes or inhibitors that target specific protein functions .

Medicinal Chemistry

Compounds like N-(thien-2-ylmethyl)adamantan-1-amine hydrochloride may be used in medicinal chemistry for drug development, especially in the synthesis of pharmaceuticals that require adamantane’s unique cage-like structure .

Material Science

The adamantane moiety is known for imparting thermal stability and rigidity, which could be beneficial in developing advanced materials for various industrial applications .

Organic Synthesis

Such compounds can act as intermediates in organic synthesis, facilitating the construction of complex molecules with adamantane’s framework .

Chemical Biology

In chemical biology, adamantane derivatives can be utilized to study biological processes by mimicking or altering natural molecules within cells .

Nanotechnology

The unique structure of adamantane could be exploited in nanotechnology for creating nano-sized structures or devices .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or other biological molecules.

Mode of Action

A related compound, 1-aminoadamantane (amantadine), has been shown to inhibit current flow through nmda receptor channels . It’s main inhibitory action at pharmaceutically relevant concentrations results from stabilization of closed states of the channel

Result of Action

If it acts similarly to Amantadine, it might stabilize closed states of NMDA receptor channels, potentially influencing neuronal activity .

Action Environment

It is recommended to store the compound at room temperature , suggesting that temperature could affect its stability.

Propiedades

IUPAC Name |

N-(thiophen-2-ylmethyl)adamantan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NS.ClH/c1-2-14(17-3-1)10-16-15-7-11-4-12(8-15)6-13(5-11)9-15;/h1-3,11-13,16H,4-10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGCXDLUSFGBEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NCC4=CC=CS4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(thien-2-ylmethyl)adamantan-1-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3006272.png)

![2-[[8-(4-Bromo-1,3-thiazol-2-yl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonan-8-yl]oxy]acetic acid](/img/structure/B3006276.png)

![3-((4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3006277.png)

![1-phenyl-3-(3-(trifluoromethyl)benzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3006282.png)

![N-[3-(dimethylamino)propyl]-3-(pyridin-2-yloxy)benzamide](/img/structure/B3006283.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B3006284.png)